Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Overview
Description
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H12N2·HCl. It is a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family.
Preparation Methods
The preparation of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride typically involves enantioselective synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Chemical Reactions Analysis
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of tropane alkaloids, which have significant biological activities . In biology and medicine, this compound is studied for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmacologically active compounds . Additionally, it has applications in the industrial production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride can be compared to other similar compounds, such as 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride and 5-aminomethyl-pyridine-2-carbonitrile . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific bicyclic structure and the presence of a carbonitrile group, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
(1R,5S)-8-azabicyclo[3.2.1]octane-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-6-3-7-1-2-8(4-6)10-7;/h6-8,10H,1-4H2;1H/t6?,7-,8+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBZNGALZBMOCJ-OPZYXJLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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